1-(3-Bromopropyl)-2,3,4,5,6-pentafluorobenzene
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Overview
Description
1-(3-Bromopropyl)-2,3,4,5,6-pentafluorobenzene is an organic compound that features a benzene ring substituted with five fluorine atoms and a 3-bromopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-2,3,4,5,6-pentafluorobenzene typically involves the reaction of pentafluorobenzene with 3-bromopropyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the bromine atom on the 3-bromopropyl bromide is replaced by the pentafluorobenzene moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as column chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)-2,3,4,5,6-pentafluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.
Elimination Reactions: Strong bases such as potassium tert-butoxide in solvents like tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Elimination Reactions: Formation of alkenes.
Oxidation and Reduction: Formation of alcohols, ketones, or alkanes depending on the specific reaction conditions.
Scientific Research Applications
1-(3-Bromopropyl)-2,3,4,5,6-pentafluorobenzene has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.
Pharmaceuticals: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Biological Studies: Employed in studies related to its biological activity and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-2,3,4,5,6-pentafluorobenzene involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the bromine atom, which can be displaced by nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially affecting their function and activity. The specific pathways and molecular targets involved depend on the context of its use and the nature of the nucleophiles present.
Comparison with Similar Compounds
1-(3-Bromopropyl)benzene: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2,3,4,5,6-Pentafluorobenzyl bromide: Similar structure but with a different substitution pattern, leading to variations in reactivity and applications.
1-(3-Chloropropyl)-2,3,4,5,6-pentafluorobenzene:
Uniqueness: 1-(3-Bromopropyl)-2,3,4,5,6-pentafluorobenzene is unique due to the combination of the highly electronegative fluorine atoms and the reactive bromopropyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science.
Properties
IUPAC Name |
1-(3-bromopropyl)-2,3,4,5,6-pentafluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF5/c10-3-1-2-4-5(11)7(13)9(15)8(14)6(4)12/h1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYGDQPZCDZFKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1=C(C(=C(C(=C1F)F)F)F)F)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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